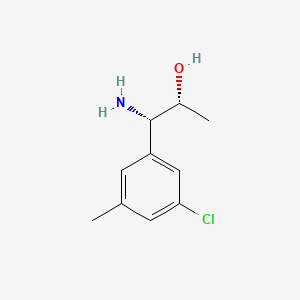

(1S,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL

Description

(1S,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a 3-chloro-5-methylphenyl substituent attached to a propan-2-ol backbone. Its stereochemistry (1S,2R) confers specificity in biological interactions, particularly in receptor binding and enzymatic processes.

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(3-chloro-5-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14ClNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1 |

InChI Key |

HUVJRGQEWYHDPF-GMSGAONNSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)Cl)[C@@H]([C@@H](C)O)N |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-methylbenzaldehyde and a suitable chiral amine.

Reaction Conditions: The key steps may include reductive amination, where the aldehyde group is converted to an amine using a reducing agent like sodium cyanoborohydride.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions such as nucleophilic substitution using sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imines, while substitution could result in hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has shown promise in pharmacological studies, particularly in modulating neurotransmitter systems. Its structural similarities to known bioactive molecules suggest potential applications in treating mental health disorders such as depression and anxiety. The ability of the amino and hydroxyl groups to engage in hydrogen bonding enhances its interaction with target proteins, facilitating its role as a ligand in biochemical processes .

Case Studies

Research has indicated that (1S,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL may influence the activity of certain enzymes and receptors. For example, studies have explored its effects on serotonin receptors, which are crucial for mood regulation. These investigations provide insights into its therapeutic efficacy and safety profiles .

Organic Synthesis

Chiral Synthesis

The compound's chiral nature makes it valuable in asymmetric synthesis. It can serve as a chiral auxiliary or catalyst in various reactions, leading to the production of other chiral compounds with potential pharmaceutical applications. Its synthesis typically involves the reaction of 3-chloro-5-methylbenzaldehyde with a suitable chiral amine, followed by reduction to yield the desired product .

Table: Comparison of Chiral Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| This compound | Structure | Medicinal chemistry, organic synthesis |

| (1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL | Structure | Similar applications but lacks methyl group |

| (1R,2R)-1-Amino-1-(3-methylphenyl)propan-2-OL | Structure | Similar applications but lacks chloro group |

Pharmacological Studies

Biological Activity

The compound's biological activity is attributed to its ability to modulate enzyme activities and receptor functions. The presence of both amino and hydroxyl groups enables effective hydrogen bonding with target proteins, while the chloro-substituted aromatic ring enhances lipophilicity, promoting cellular uptake .

Research Findings

Pharmacological studies have indicated that this compound may exhibit antidepressant-like effects in animal models. These findings support its potential use as a therapeutic agent in treating mood disorders .

Cosmetic Applications

Formulation Development

In addition to its medicinal uses, this compound has been investigated for its role in cosmetic formulations. Its properties as a moisturizing agent and stabilizer make it suitable for inclusion in skin care products .

Case Studies

Recent studies have focused on developing topical formulations that incorporate this compound due to its favorable skin interaction properties. The efficacy of these formulations is evaluated through clinical trials assessing skin hydration and irritation levels .

Mechanism of Action

The mechanism by which (1S,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s chiral nature allows it to interact stereoselectively with these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Physicochemical and Handling Considerations

- Melting Points : While the target compound’s mp is unspecified, the diol analog (CAS 28143-91-1) has a mp of 112–115°C, and the fluoro analog’s mp is unreported. Chloro groups typically elevate mp relative to fluoro due to stronger van der Waals forces .

- Storage: Amino alcohols generally require storage in cool, dry conditions under inert atmospheres to prevent oxidation or hydrolysis, as indicated in reagent catalogs .

Biological Activity

(1S,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL is a chiral amine with potential biological activities that warrant detailed investigation. This compound, characterized by its unique molecular structure (C10H14ClNO), has been studied for various pharmacological properties, including antibacterial, antifungal, and antioxidant activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClNO |

| Molecular Weight | 199.68 g/mol |

| CAS Number | 1336131-24-8 |

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of this compound against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were evaluated against various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These findings indicate that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

In addition to its antibacterial effects, the compound has also shown antifungal activity. In vitro tests revealed that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, with effective concentrations ranging from 25 to 100 µg/mL .

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging method. The compound exhibited a significant scavenging ability, with an IC50 value of 30 µg/mL compared to ascorbic acid (IC50 = 25 µg/mL), suggesting that it may serve as a potential antioxidant agent .

The biological activities of this compound can be attributed to its ability to interact with microbial cell membranes and disrupt cellular processes. For instance, its antibacterial action is likely due to the inhibition of cell wall synthesis or disruption of membrane integrity, while its antioxidant properties stem from its capacity to donate electrons and neutralize free radicals .

Case Studies

One notable case study involved the evaluation of this compound in a murine model infected with Staphylococcus aureus. Treatment with this compound resulted in a significant reduction in bacterial load in tissues compared to untreated controls. The study highlighted its potential for use in therapeutic applications against bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.